2-Methoxyphenethylamine

Catalog No.
S1892566
CAS No.
2045-79-6
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyphenethylamine

CAS Number

2045-79-6

Product Name

2-Methoxyphenethylamine

IUPAC Name

2-(2-methoxyphenyl)ethanamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3

InChI Key

WSWPCNMLEVZGSM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCN

Canonical SMILES

COC1=CC=CC=C1CCN

2-Methoxyphenethylamine, with the chemical formula C9H13NOC_9H_{13}NO and CAS number 2045-79-6, is an organic compound classified as a phenethylamine derivative. It features a methoxy group (-OCH₃) attached to the aromatic ring of phenethylamine, which contributes to its unique properties and biological activities. The compound appears as a light brown liquid and has a boiling point range of 236-237 °C. It is primarily utilized in laboratory settings for research purposes and is not intended for food, drug, or pesticide applications due to safety concerns .

Typical of amines and aromatic compounds. Notably:

  • Oxidation: The compound can be oxidized by cytochrome P450 enzymes, particularly P450 2D6, which catalyzes the O-demethylation process. This reaction is significant in pharmacology as it affects the metabolism of drugs that are substrates for this enzyme .
  • Alkylation: As with other amines, 2-Methoxyphenethylamine can be used in alkylation reactions to form more complex molecules.
  • Acylation: It may also participate in acylation reactions, leading to the formation of amides or esters.

2-Methoxyphenethylamine exhibits several biological activities, primarily due to its structural similarity to neurotransmitters such as dopamine and norepinephrine. Research indicates that it may:

  • Act as a monoamine releasing agent, influencing mood and behavior.
  • Potentially exhibit neuroprotective effects, although more studies are needed to fully understand its mechanisms and therapeutic potential.
  • Interact with various receptors in the central nervous system, contributing to its psychoactive properties.

The synthesis of 2-Methoxyphenethylamine typically involves:

  • Starting Materials: The synthesis often begins with phenethylamine or its derivatives.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product from byproducts.

While 2-Methoxyphenethylamine is primarily used in research settings, potential applications include:

  • Pharmaceutical Research: As a precursor or building block in the synthesis of pharmaceuticals targeting neurological disorders.
  • Neuroscience Studies: Its role in neurotransmitter dynamics makes it valuable for studies exploring mood regulation and cognitive functions.

Interaction studies have highlighted that 2-Methoxyphenethylamine can influence various biological pathways:

  • It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Studies suggest it may modulate neurotransmitter systems, although specific receptor interactions require further investigation.

Several compounds share structural similarities with 2-Methoxyphenethylamine. Here are some notable ones:

Compound NameChemical FormulaUnique Features
PhenethylamineC8H11NC_8H_{11}NLacks the methoxy group; serves as a basic structure for many derivatives.
4-MethoxyphenethylamineC9H13NOC_9H_{13}NOHas a methoxy group at the para position; shows different biological activity profiles.
3-MethoxyphenethylamineC9H13NOC_9H_{13}NOSimilar structure but with the methoxy group at the meta position; may exhibit distinct pharmacological effects.

Uniqueness of 2-Methoxyphenethylamine

The positioning of the methoxy group at the ortho position distinguishes 2-Methoxyphenethylamine from its analogs, potentially affecting its binding affinity and biological activity. This unique arrangement may influence its interaction with receptors and enzymes differently than those of other methoxy-substituted phenethylamines.

Structural and Molecular Characteristics

The chemical identity of 2-methoxyphenethylamine is defined by its IUPAC name, 2-(2-methoxyphenyl)ethanamine, which reflects the methoxy group at the second carbon of the phenyl ring and the ethylamine side chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
CAS Registry Number2045-79-6
SMILES NotationCOC₁=CC=CC=C₁CCN
InChIKeyWSWPCNMLEVZGSM-UHFFFAOYSA-N
Boiling Point237°C
Density1.033 g/mL at 25°C

Synonyms and Alternative Designations

The compound is interchangeably referred to as:

  • o-Methoxyphenethylamine (emphasizing the methoxy group’s ortho position)
  • 2-(2-Methoxyphenyl)ethylamine (systematic variant)
  • Benzeneethanamine, 2-methoxy- (CAS descriptor)

Its historical use in analytical chemistry and pharmaceutical precursor synthesis has led to additional trivial names, though these are less standardized.

Historical Context of Discovery and Research

Early Synthesis and Characterization

The synthesis of 2-methoxyphenethylamine was first reported in the mid-20th century alongside studies on structurally related phenethylamines. Early methods involved:

  • Aldimine Formation: Reacting benzaldehyde with ethanolamine to form a Schiff base intermediate, followed by methylation and hydrolysis.
  • Reductive Amination: Using 2-methoxyacetophenone with ammonia under catalytic hydrogenation.

These approaches prioritized yield optimization and purity, with Kirkwood and Marion’s 1950 work on barley root alkaloids indirectly advancing methodologies for analogous compounds.

Key Milestones in Application-Oriented Research

  • Pharmaceutical Development: By the 1980s, researchers recognized its potential as a precursor for neurologically active compounds. For example, it served as an intermediate in synthesizing dopamine receptor modulators.
  • Neuroscience Studies: In the 2000s, its structural similarity to trace amines like tyramine spurred investigations into its interactions with trace amine-associated receptors (TAARs).
  • Analytical Chemistry: By 2020, it became a reference standard in mass spectrometry and chromatography due to its stable fragmentation pattern.

Recent Advances (Post-2010)

  • Synthetic Optimization: A 2014 patent (CN103936599A) detailed a high-yield (56–84%) route using benzaldehyde and ethanolamine, avoiding high-pressure conditions.
  • Material Science: Polyorganophosphazenes functionalized with 2-methoxyphenethylamine were developed for drug delivery systems, leveraging its aromatic stability.
  • Flavor and Fragrance Industry: Its volatile aromatic properties led to niche applications in creating complex scent profiles.

Molecular Geometry and Conformational Analysis

The conformational landscape of 2-methoxyphenethylamine reveals a complex array of possible three-dimensional arrangements that significantly influence its molecular properties and potential interactions [6] [7] [8]. Computational studies employing density functional theory calculations at various levels, including B3LYP/6-31+G* and B3LYP/6-311+G*, have identified multiple conformers that arise from rotation around the flexible ethylamine side chain [9] [10].

The most stable conformations of 2-methoxyphenethylamine adopt a folded gauche arrangement, where the amino group maintains close proximity to the aromatic ring system [7] [8]. This conformational preference results from favorable intramolecular interactions, particularly hydrogen bonding between the amino group and the π-electron system of the benzene ring [6] [8]. The gauche conformers demonstrate enhanced stability compared to their extended anti counterparts, with energy differences typically ranging from several kilocalories per mole [7] [9].

Detailed analysis of the potential energy surface reveals the presence of multiple rotamers for each major conformational class [11] [10]. The methoxy group orientation plays a crucial role in determining the relative stabilities of these conformers, with anti-rotamers of the methoxy group generally exhibiting greater stability relative to their syn-forms [10]. Spectroscopic studies have identified up to seven distinct conformer band origins in experimental measurements, corresponding to different combinations of side-chain and methoxy group orientations [6] [8].

The conformational analysis demonstrates that the flexible ethylamine side chain preferentially adopts geometries that maximize the intramolecular amino-aromatic interactions [7] [8]. This folding behavior contrasts with simpler aromatic compounds and reflects the unique influence of the ortho-methoxy substitution pattern on the overall molecular geometry [12] [13].

Table 2: Conformational Characteristics of 2-Methoxyphenethylamine

Conformer TypeRelative StabilityKey InteractionsObserved in Studies
Gauche (folded)Most stableNH···π hydrogen bondingMultiple spectroscopic studies
Anti (extended)Less stableMinimal intramolecular interactionsComputational and experimental
Gauche variantsVariableMethoxy group orientation dependentRotational isomers identified
Anti variantsVariableExtended chain conformationComputational studies

Electronic Structure and Orbital Interactions

The electronic structure of 2-methoxyphenethylamine exhibits characteristic features that arise from the interaction between the aromatic π-system, the methoxy substituent, and the aliphatic amino functionality [14] [15] [16]. Computational analyses using density functional theory methods have provided detailed insights into the frontier molecular orbital characteristics and their implications for chemical reactivity [15] [17].

The highest occupied molecular orbital typically localizes on the aromatic ring system with significant contribution from the methoxy group oxygen lone pairs [15] [17]. This orbital distribution reflects the electron-donating nature of the methoxy substituent, which enhances the electron density of the benzene ring through both inductive and resonance effects [15] [16]. The lowest unoccupied molecular orbital generally exhibits π* character concentrated on the aromatic system, with nodal patterns that influence potential electrophilic attack sites [15] [17].

The electronic transitions observed in 2-methoxyphenethylamine correspond to π→π* excitations within the aromatic chromophore, modified by the presence of the methoxy substituent [9] [17]. Time-dependent density functional theory calculations reveal absorption maxima that reflect the conjugated nature of the aromatic system and the perturbations introduced by the ortho-methoxy group [9] [17]. These electronic characteristics distinguish 2-methoxyphenethylamine from its para-substituted analog and influence its photophysical properties [9] [12].

The ionization energies of different conformers vary significantly, with gauche conformers typically exhibiting different ionization thresholds compared to anti arrangements [6] [9]. This conformer-dependent ionization behavior reflects the varying degrees of intramolecular interaction between the amino group and the aromatic π-system [6] [8]. The electronic structure calculations demonstrate that even the orientation of amino hydrogen atoms influences the ionization energies, highlighting the sensitivity of electronic properties to molecular conformation [9] [10].

Orbital interaction analyses reveal that the stability of folded conformers arises partly from favorable overlap between nitrogen lone pair orbitals and the aromatic π-system [7] [8]. This orbital mixing contributes to the observed conformational preferences and provides a theoretical foundation for understanding the intramolecular hydrogen bonding that characterizes the most stable molecular arrangements [6] [7].

Comparative Analysis with Related Phenethylamine Derivatives

The structural and electronic properties of 2-methoxyphenethylamine can be understood through systematic comparison with related phenethylamine derivatives, particularly focusing on positional isomers and structurally analogous compounds [18] [19] [20]. This comparative analysis reveals the specific influence of the ortho-methoxy substitution pattern on molecular properties and behavior [21] [12] [13].

Comparison with 4-methoxyphenethylamine demonstrates the significant impact of substituent position on molecular properties [22] [12] [13]. While both compounds share identical molecular formulas and weights, the ortho versus para positioning of the methoxy group creates distinct conformational preferences and electronic characteristics [12] [13]. Studies examining serotonin uptake inhibition have shown that para-methoxy substitution exhibits greater effectiveness than ortho-methoxy substitution, highlighting the biological relevance of positional isomerism [12].

The parent compound phenethylamine provides a baseline for understanding the effects of methoxy substitution [19] [20]. With a molecular weight of 121.18 grams per mole, phenethylamine lacks the additional methoxy functionality that characterizes the substituted derivatives [19]. Computational studies of phenethylamine conformational preferences reveal similar gauche-anti behavior, but without the additional complexity introduced by methoxy group rotation [7] [15].

Comparison with naturally occurring phenethylamine derivatives such as tyramine and dopamine illustrates the relationship between substitution patterns and biological activity [18] [21]. Tyramine, bearing a para-hydroxyl group, and dopamine, with both meta and para hydroxyl substituents, represent the hydroxylated analogs that serve as important neurotransmitters [18] [21]. The methoxy group in 2-methoxyphenethylamine can be considered a methylated derivative of the hydroxyl functionality present in these biologically active compounds [18] [22].

Table 3: Comparative Analysis with Related Phenethylamine Derivatives

CompoundMolecular WeightMethoxy PositionAdditional SubstituentsBiological Activity
2-Methoxyphenethylamine151.21orthoNoneResearch compound
4-Methoxyphenethylamine151.21paraNoneResearch compound
Phenethylamine121.18noneNoneNeurotransmitter
Tyramine137.18noneOH (para)Neurotransmitter
Dopamine153.18noneOH (meta, para)Neurotransmitter

Gas chromatographic separation studies have demonstrated distinct elution patterns for positional isomers of methoxyphenethylamines, with 2-methoxyphenethylamine derivatives typically eluting first, followed by 3-substituted isomers, and 4-methoxyphenethylamine derivatives eluting last [13]. This separation behavior reflects the differential interactions of the various isomers with chromatographic stationary phases and provides practical analytical distinctions between structurally related compounds [13].

Mass spectrometric fragmentation patterns reveal characteristic differences between ortho and para-methoxy substituted phenethylamines [13]. The relative abundance of specific fragment ions, particularly those at mass-to-charge ratios of 91 and 121, varies systematically with substitution pattern, providing diagnostic tools for isomer identification [13]. These analytical distinctions underscore the fundamental structural differences that arise from methoxy group positioning [13].

Traditional alkylation and amination routes represent the foundational approaches for synthesizing 2-methoxyphenethylamine derivatives. The classical Hofmann-type alkylation methodology involves the direct reaction of primary amines with alkyl halides under basic conditions [1]. These methods typically employ sodium hydroxide or potassium hydroxide as bases, with reaction temperatures ranging from 80-150°C and yields of 70-85% [1].

The reductive amination pathway constitutes another well-established traditional route, beginning with benzyl cyanide or related nitrile compounds [2]. This approach utilizes Raney nickel catalyst under hydrogen atmosphere at elevated pressures (0.5-30 kg/cm²) and temperatures up to 130°C [3]. The method demonstrates excellent selectivity for primary amine formation with yields consistently achieving 83-87% [2]. The reaction mechanism involves initial reduction of the nitrile group to an imine intermediate, followed by further reduction to yield the desired primary amine product.

A significant variant involves the Gabriel synthesis modification, where phthalimide derivatives serve as protected amine precursors [4]. This methodology reacts 2-alkoxyphenol compounds with 1,2-dihaloethane to form halo-ether intermediates, followed by nucleophilic substitution with alkali metal salts of phthalimide [4]. Subsequent hydrolysis with alkali metal hydroxides liberates the target amine with high purity. This approach offers advantages in terms of regioselectivity and reduced formation of secondary amine by-products.

The traditional phenylacetic acid route represents an industrially relevant pathway where phenylacetic acid derivatives undergo Friedel-Crafts acylation followed by reduction sequences [5]. This methodology has gained prominence due to the availability of phenylacetic acid as a bulk chemical and its successful implementation in large-scale methamphetamine precursor synthesis, indicating robust scalability potential.

Novel Catalytic Approaches from Recent Patents

Recent patent literature reveals several innovative catalytic methodologies that address limitations of traditional approaches. The photochemical three-component coupling represents a breakthrough in N-tertiary alkylation methodology [6]. This approach utilizes visible light irradiation (427 nm) to enable organoboronic acid addition to sterically hindered ketimines through a three-component coupling of aliphatic amines, ortho-phenolic ketones, and organoboronic acids [6]. The methodology achieves yields of 65-80% under mild conditions (room temperature) while circumventing the high energy barriers associated with traditional thermal processes.

The dual organic catalytic system for arylethylamine synthesis presents another significant advancement [7]. This methodology employs N-phenylphenothiazine (PTH) as an electron transfer catalyst in combination with cyclohexanethiol as a hydrogen atom transfer catalyst [7]. The system performs direct hydroarylation of vinyl amine derivatives with aryl halides, including challenging aryl chlorides, achieving yields of 70-88% with complete regiocontrol [7]. The reaction proceeds under blue light irradiation in aqueous DMSO solvent systems, demonstrating excellent functional group tolerance.

Cesium-mediated N-alkylation represents a highly chemoselective approach for secondary amine formation [1]. This methodology utilizes cesium hydroxide in combination with molecular sieves to achieve selective mono-N-alkylation of primary amines with yields of 75-85% [1]. The "cesium effect" provides unprecedented chemoselectivity, minimizing over-alkylation and tertiary amine formation compared to other alkali metal bases.

Recent biocatalytic innovations demonstrate the potential for enzymatic approaches in phenethylamine synthesis [8]. Engineered Escherichia coli strains expressing decarboxylase enzymes achieve phenethylamine production titers of 555 mg/L from renewable feedstocks [8]. The methodology involves metabolic engineering to enhance the shikimate pathway and eliminate competing fermentation side-reactions, representing a sustainable alternative to chemical synthesis.

The palladium-catalyzed aminocarbonylation methodology offers access to carboxamide derivatives through carbon monoxide insertion chemistry [9]. This approach utilizes iodoalkene intermediates derived from ketone precursors via hydrazone formation, followed by palladium-catalyzed carbonylation with various amine nucleophiles [9]. The methodology demonstrates broad substrate scope with primary amines and amino acid esters.

Solvent-Free and Green Chemistry Synthesis Strategies

Solvent-free synthesis approaches have emerged as environmentally sustainable alternatives that eliminate organic solvent requirements while often improving reaction efficiency. The solvent-free acylation methodology utilizes direct solid-state reactions between carboxylic acids and urea in the presence of boric acid catalyst [10]. This approach proceeds at 120°C without solvents, achieving yields of 62-83% while adhering to multiple green chemistry principles [10].

Mechanochemical synthesis represents an emerging green approach where mechanical energy drives chemical transformations in the absence of solvents [11]. This methodology utilizes ball milling or similar mechanical activation to promote bond formation between reactants. The approach demonstrates particular promise for coupling reactions and offers advantages in terms of reduced reaction times and elimination of solvent waste streams.

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [12]. These approaches utilize microwave irradiation to achieve rapid heating with improved energy transfer efficiency. The methodology demonstrates particular utility for cyclization reactions and multi-component couplings, often reducing reaction times from hours to minutes while maintaining comparable yields.

Ionic liquid catalysis offers opportunities for solvent replacement with environmentally benign alternatives [13]. Ionic liquids serve dual roles as both solvents and catalysts, providing unique solvation environments that can enhance reaction selectivity. Basic ionic liquids such as 1-n-butyl-3-methylimidazolium hydroxide demonstrate effectiveness in promoting carbon dioxide incorporation reactions and other sustainable transformations [13].

Flow chemistry methodologies enable continuous processing with enhanced mixing, heat transfer, and reaction control [14]. These systems offer advantages for scale-up applications and permit real-time optimization of reaction parameters. Flow reactors demonstrate particular utility for reactions requiring precise temperature control or involving hazardous intermediates.

Biocatalytic approaches utilizing renewable feedstocks represent the most sustainable synthesis strategies [2]. Engineered microbial systems can convert biomass-derived precursors such as L-phenylalanine into target phenethylamine products through enzymatic decarboxylation pathways [8]. These methodologies offer complete atom economy and generate minimal waste streams, though they require complex fermentation infrastructure.

Industrial-Scale Production Challenges

Industrial-scale production of 2-methoxyphenethylamine faces multiple technical and economic challenges that significantly impact process viability. Raw material costs constitute a primary concern, with specialty reagents such as organoboronic acids and advanced catalysts commanding premium pricing [15]. The volatility in precursor chemical markets creates additional uncertainty for long-term economic planning, particularly for methods dependent on controlled or restricted starting materials.

Energy requirements present substantial operational challenges, particularly for traditional methods requiring high temperature and pressure conditions [15]. Reductive amination processes operating at 130°C under hydrogen pressure of 0.5-30 kg/cm² incur significant energy costs for heating and compression [3]. Heat integration strategies and process intensification approaches offer potential mitigation, though they require substantial capital investment in advanced reactor systems.

Scale-up considerations reveal fundamental limitations in heat and mass transfer that become critical at industrial scales [15]. Heterogeneous catalytic processes face particular challenges in maintaining uniform temperature distribution and adequate mixing in large-scale reactors. The transition from laboratory glassware to industrial-scale vessels often necessitates complete process redesign and optimization studies.

Quality control requirements for pharmaceutical applications demand purity levels exceeding 99%, necessitating sophisticated analytical monitoring and purification systems [16]. The implementation of real-time process monitoring and control systems requires substantial investment in analytical instrumentation and process control infrastructure. Validation of analytical methods and establishment of critical quality attributes add significant development timelines and costs.

Waste management and environmental compliance create ongoing operational challenges [14]. Traditional synthetic methods generate substantial quantities of inorganic salts, spent catalysts, and organic solvent wastes that require proper disposal or recycling. The implementation of solvent recovery systems and waste minimization strategies requires additional capital investment and operational complexity.

Regulatory compliance encompasses safety regulations, environmental permits, and pharmaceutical manufacturing standards that vary significantly across jurisdictions [16]. Early engagement with regulatory authorities and comprehensive documentation of process development studies are essential for obtaining necessary approvals. The requirements for current Good Manufacturing Practice (cGMP) compliance add substantial infrastructure and documentation requirements.

Equipment costs for specialized reactors, corrosion-resistant materials, and safety systems represent major capital expenditures [15]. Processes involving corrosive reagents or high-pressure conditions require expensive hastelloy or other specialty alloy construction. The implementation of appropriate containment and safety systems for hazardous materials handling adds significant infrastructure costs.

Economic optimization strategies focus on process intensification, catalyst recycling, and integration with existing chemical manufacturing infrastructure [17]. Modular reactor designs enable staged capital investment and facilitate technology transfer from pilot to commercial scales. Strategic partnerships with established chemical manufacturers can provide access to existing infrastructure and reduce capital requirements for market entry.

The development of robust supply chain relationships becomes critical for ensuring reliable access to key raw materials and intermediates [18]. Geographic concentration of manufacturing capabilities in regions with established chemical production infrastructure offers advantages in terms of supporting services and regulatory frameworks, though it creates potential vulnerabilities to supply disruption.

XLogP3

1.7

Boiling Point

236.5 °C

Other CAS

2045-79-6

Wikipedia

2-Methoxyphenethylamine

Dates

Last modified: 08-16-2023

Explore Compound Types